Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate
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Overview
Description
Methyl 3-(5-methoxypyridin-3-yl)acrylate: is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a methoxy group at the 5-position of the pyridine ring and an acrylate ester group at the 3-position . This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the acrylate ester.
Industrial Production Methods: While specific industrial production methods for Methyl 3-(5-methoxypyridin-3-yl)acrylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acrylate ester can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-(5-hydroxypyridin-3-yl)acrylate or 3-(5-formylpyridin-3-yl)acrylate.
Reduction: Formation of 3-(5-methoxypyridin-3-yl)propanol.
Substitution: Formation of 3-(5-substituted-pyridin-3-yl)acrylate derivatives.
Scientific Research Applications
Methyl 3-(5-methoxypyridin-3-yl)acrylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acrylate ester moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate
- Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate
- Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate
Comparison: Methyl 3-(5-methoxypyridin-3-yl)acrylate is unique due to the specific positioning of the methoxy group and the acrylate ester. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds. For example, the presence of an amino group in Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate can significantly alter its chemical behavior and biological activity compared to Methyl 3-(5-methoxypyridin-3-yl)acrylate .
Properties
IUPAC Name |
methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAKFCLGWVROJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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